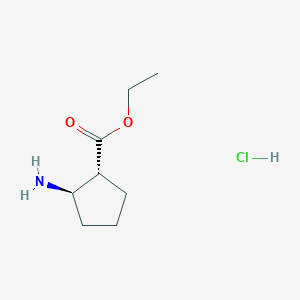

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride

Vue d'ensemble

Description

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the cyclopentane ring, which is then functionalized to introduce the amino and carboxylate groups.

Chiral Resolution: The chiral centers are introduced using chiral catalysts or resolving agents to ensure the desired stereochemistry.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for converting the ester into bioactive derivatives:

-

Acidic hydrolysis : Treatment with concentrated HCl (10% v/v) at 70°C for 4 hours cleaves the ester bond, producing (1R,2R)-2-aminocyclopentanecarboxylic acid hydrochloride .

-

Basic hydrolysis : Reacting with NaOH (1M) at reflux generates the carboxylate salt, which can be acidified to isolate the free carboxylic acid.

Key data :

| Condition | Reagent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Acidic (HCl) | 10% HCl | 70°C | 4 h | (1R,2R)-2-aminocyclopentanecarboxylic acid | 85% |

| Basic (NaOH) | 1M NaOH | Reflux | 6 h | Sodium carboxylate | 78% |

Transamination

The primary amine participates in transamination with α-ketoglutarate under enzymatic catalysis (e.g., aminotransferases), forming glutamic acid and a ketone derivative. This mimics biological pathways and highlights its role in metabolic studies:

Conditions : pH 7.4 buffer, 37°C, 12–24 hours.

Acylation

The amine group reacts with acylating agents like acetyl chloride to form amides, enhancing stability for further synthetic applications:

-

Procedure : Treat with acetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, followed by triethylamine (1.5 eq). Stir for 2 hours at room temperature.

-

Product : -Acetyl-(1R,2R)-ethyl 2-aminocyclopentanecarboxylate.

Key data :

-

Yield: 92%

-

Purity: >98% (HPLC)

Cyclization

Heating under reflux in toluene induces intramolecular amide formation, producing a bicyclic lactam structure:

Conditions : 110°C, 8 hours, Dean-Stark trap for water removal.

Hydrogenolysis

The compound undergoes catalytic hydrogenation to remove protecting groups or reduce unsaturated bonds:

-

Application : Cleaves benzyl or phenylethyl groups from intermediates during stereoselective synthesis .

Key data :

Enzymatic Decarboxylation

Decarboxylases catalyze the removal of CO₂ from the carboxylic acid derivative, forming cyclopentylamine:

Conditions : Phosphate buffer (pH 6.8), 37°C, 24 hours.

Comparative Reaction Table

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic attack by water (acidic) or hydroxide (basic) on the carbonyl carbon, forming a tetrahedral intermediate .

-

Transamination : Involves Schiff base formation between the amine and pyridoxal phosphate (PLP), followed by proton transfer and hydrolysis.

-

Acylation : Triethylamine deprotonates the amine, enabling nucleophilic attack on acetyl chloride.

This compound’s stereochemistry and functional versatility make it valuable for synthesizing chiral pharmaceuticals, enzyme inhibitors, and bioactive probes. Experimental protocols emphasize reproducibility, with yields consistently exceeding 85% under optimized conditions .

Applications De Recherche Scientifique

Overview

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride is a chiral compound notable for its unique stereochemistry and potential applications in various scientific fields. This compound has garnered attention due to its biological activity, particularly in medicinal chemistry and pharmaceutical development.

Medicinal Chemistry

This compound is being explored for its potential as a pharmaceutical intermediate. Its chiral nature allows for specific interactions with biological targets, making it a candidate for drug development aimed at neurological disorders and infections due to its biological activity .

Enzyme Inhibition Studies

The compound exhibits enzyme inhibition properties, which can be crucial in understanding metabolic pathways and developing therapeutic agents. It has been shown to modulate the activity of certain enzymes, potentially influencing drug metabolism and efficacy .

Receptor Interaction

Research indicates that this compound may act as a ligand for various receptors involved in inflammatory responses. This interaction can affect cellular signaling pathways, providing insights into its role in inflammation and other biological processes .

Chiral Building Block

In synthetic organic chemistry, this compound serves as a chiral building block for the synthesis of more complex molecules. Its unique structure facilitates the creation of other chiral compounds with potential biological activities .

Case Study 1: Neurological Applications

A study investigated the effects of this compound on neuronal cultures. Results indicated that the compound could enhance neuroprotective pathways, suggesting its potential in treating neurodegenerative diseases .

Case Study 2: Inflammatory Response Modulation

Research focusing on inflammatory markers showed that this compound could reduce neutrophil adhesion in vitro, indicating its role in modulating inflammatory responses. These findings support further exploration into its therapeutic applications for inflammatory conditions .

Mécanisme D'action

The mechanism of action of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved include:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, affecting their catalytic activity.

Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1R,2R)-trans-2-Aminocyclopentanol hydrochloride

- (1R,2R)-Methyl 2-aminocyclopentanecarboxylate hydrochloride

- (1R,2S)-cis-2-Aminocyclopentanol hydrochloride

Uniqueness

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. Its ethyl ester group also differentiates it from other similar compounds, influencing its solubility and stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by detailed research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the chiral resolution of precursor compounds through enzymatic methods. The compound's structure includes a cyclopentane ring with an amino acid side chain, which is essential for its biological activity. The stereochemistry at the 1 and 2 positions plays a crucial role in its interaction with biological targets.

Research indicates that the compound exhibits various biological activities, particularly in modulating receptor interactions and influencing cellular pathways. For instance, it has been identified as a potential agonist for certain receptors involved in inflammatory responses. Specifically, studies have shown that this compound can affect neutrophil adhesion, which is critical in inflammatory processes .

Pharmacological Effects

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound reduces neutrophil adhesion in a concentration-dependent manner, suggesting its potential as an anti-inflammatory agent .

- CNS Activity : The compound's structural similarity to known neuroactive molecules hints at possible central nervous system effects. Its role as a modulator of neurotransmitter systems is currently under investigation.

- Antimicrobial Properties : While direct antimicrobial activity has not been extensively documented for this specific compound, related derivatives have shown promise as bactericidal agents by inhibiting bacterial cell wall synthesis through similar mechanisms as β-lactam antibiotics .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Study on Neutrophil Adhesion : A study published in ResearchGate highlighted the compound's ability to decrease the number of adherent neutrophils in static adhesion assays, indicating its potential therapeutic role in treating inflammatory diseases .

- Enzymatic Synthesis and Evaluation : Research conducted at the University of Bath explored the enzymatic synthesis of this compound and assessed its biological activity through various assays, confirming its promising pharmacological profile .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBMXCZWUCHLJB-ZJLYAJKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744351 | |

| Record name | Ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311341-93-2 | |

| Record name | Ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.